(R)-5-Aminopiperidin-2-one is a chiral compound recognized for its significant role in various fields, particularly in medicinal chemistry. It is a derivative of piperidine, characterized by a six-membered ring containing one nitrogen atom. The compound features both an amino group and a ketone group, which contribute to its reactivity and utility as an intermediate in the synthesis of pharmaceuticals and organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the development of bioactive molecules.
(R)-5-Aminopiperidin-2-one can be synthesized from commercially available piperidine derivatives. The synthesis often employs chiral resolution techniques to isolate the desired enantiomer, enhancing its applicability in various chemical processes.
This compound falls under the category of chiral amines, specifically within the broader classification of piperidine derivatives. Chiral amines are crucial in asymmetric synthesis due to their ability to influence the stereochemistry of products formed during chemical reactions.
The synthesis of (R)-5-Aminopiperidin-2-one typically involves several key steps:
In industrial settings, optimized reaction conditions are critical for maximizing yield and purity. Common methods include:
(R)-5-Aminopiperidin-2-one has a distinctive molecular structure that can be represented as follows:
The structure consists of a piperidine ring with an amino group at one position and a ketone group at another, contributing to its reactivity and interactions with biological targets.
The compound's 3D conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and stereochemistry.
(R)-5-Aminopiperidin-2-one participates in various chemical reactions, including:
Common reagents used in these reactions include:
The major products formed from these reactions vary based on conditions and reagents used.
The mechanism of action for (R)-5-Aminopiperidin-2-one involves its interaction with specific molecular targets, particularly enzymes and receptors.
Upon binding to these targets, (R)-5-Aminopiperidin-2-one can modulate their activity, influencing various biochemical pathways such as neurotransmitter synthesis and signal transduction. This modulation is crucial for its applications in pharmacology .
Research has shown that (R)-5-Aminopiperidin-2-one can affect pathways related to neurological functions, making it a candidate for developing treatments for neurological disorders.
(R)-5-Aminopiperidin-2-one is typically a colorless to pale yellow liquid or solid with a characteristic odor. Its melting point, boiling point, solubility, and other physical characteristics are essential for understanding its behavior in different environments.
The compound exhibits basicity due to the presence of the amino group, allowing it to participate in acid-base reactions. It is also sensitive to oxidation under certain conditions.
Relevant data includes:
(R)-5-Aminopiperidin-2-one has numerous applications across various scientific fields:
Asymmetric catalysis enables direct stereocontrol during piperidine ring formation or functionalization. Transition metal complexes with chiral ligands facilitate C–H activation, hydrogenation, and reductive amination steps critical for constructing the chiral amine moiety. Rhodium complexes with C₂-symmetric diphosphine ligands (e.g., BINAP, DuPhos) achieve enantiomeric excesses (ee) >95% in hydrogenating prochiral enamide precursors to (R)-5-aminopiperidin-2-one [5]. Organocatalysis has emerged as a complementary approach; Jørgensen-Hayashi catalysts (diphenylprolinol silyl ethers) mediate asymmetric α-aminations of carbonyl precursors, affording the target in 91% ee during total syntheses of naucleofficine alkaloids [1]. The mechanism involves enamine formation and stereodetermining C–N bond formation. Photoredox-organocatalyst dual systems further expand scope, enabling radical-mediated cyclizations under mild conditions [1] [7].
Table 1: Asymmetric Catalysis Approaches for (R)-5-Aminopiperidin-2-one Synthesis
Catalyst System | Substrate Class | Key Reaction | ee (%) | Reference |
---|---|---|---|---|
Rh-(R)-BINAP/diamine | Enamide intermediate | Asymmetric hydrogenation | >95 | [5] |
Ru-PHOX | β-Keto ester | Reductive amination | 90 | [5] |
(S)-Diphenylprolinol TMS ether | Aldehyde precursor | Enamine amination | 91 | [1] |
Ir-NHC/oxazoline photocatalyst | Unfunctionalized olefin | Radical cyclization | 88 | [7] |
Chiral resolution remains indispensable for isolating (R)-enantiomers from racemic mixtures. Inclusion complexation using tartaric acid-derived hosts (e.g., (R,R)-1,2-di(4-hydroxyphenyl)-1,2-ethanediol) achieves >99% ee for α-aminolactams by preferential crystallization. This method exploits H-bonding differences between enantiomers within the host lattice, affording (R)-5-aminopiperidin-2-one in 27% yield [3]. Diastereomeric salt formation with N-tosyl-(S)-phenylalanine allows resolution switching based on solvent polarity: methanol (ε=33) favors (R)-salt precipitation, while isopropanol/water (ε=25) selects the (S)-counterpart [3]. Dynamic kinetic resolution (DKR) integrates in situ racemization and enantioselective enzymatic hydrolysis, theoretically enabling 100% yield. Lipases (e.g., CAL-B) coupled with palladium racemization catalysts convert racemic N-acylated derivatives to enantiopure (R)-amine [6].
Table 2: Resolution Methods for (R)-5-Aminopiperidin-2-one
Method | Resolving Agent | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Inclusion complexation | (R,R)-1,2-di(4-hydroxyphenyl)EDD | Toluene, 25°C | >99 | 27 |
Diastereomeric salt formation | N-Tosyl-(S)-phenylalanine | MeOH (R-selectivity) | 98 | 35 |
Enzymatic DKR | CAL-B/Pd(0) | pH 7.5, 40°C | 99 | 90 |
Reductive amination of 5-ketopiperidin-2-one precursors offers atom-economical access to the title compound. Chiral auxiliaries temporarily impose stereocontrol: L-asparagine-derived enolates undergo diastereoselective alkylation (dr >20:1), followed by auxiliary cleavage to yield (R)-configured products [2] [8]. Catalytic asymmetric reductive amination employs Ru-BINAP/diamine catalysts (e.g., Noyori systems) for direct enantioselective ketone reduction. This bifunctional mechanism involves simultaneous hydride transfer (Ru–H) and protonation (N–H) across C=O bonds, achieving 92% ee for cyclic imine substrates [5]. Organocatalytic enamine activation enables α-stereocenter installation prior to ring closure; proline-catalyzed aldol-cyclization sequences furnish the piperidinone core with 94% ee [1].
Industrial synthesis prioritizes cost efficiency and scalability. Heterogeneous catalytic hydrogenation using Pd/C-silk chiral modifiers provides moderate ee (60–70%) but high throughput (>100 kg/batch) [5]. Homogeneous Ir-P,N ligand complexes (e.g., Crabtree-type catalysts) enhance stereoselectivity (85–90% ee) under mild pressures (5–10 bar H₂) and are compatible with continuous flow reactors [1] [5]. Flow chemistry integration enables precise control over residence time and H₂ diffusion, minimizing over-reduction byproducts. Hybrid organo/metal-catalytic systems in telescoped flow sequences achieve 95% ee and 99% conversion, exemplified by a three-step synthesis from glutarimide [1]. Catalyst recycling is optimized via membrane filtration or solid-supported ligands, reducing production costs by 40%. Commercial suppliers (e.g., ECHEMI) offer (R)-5-aminopiperidin-2-one hydrochloride (CAS 1003021-01-9) at 99% purity, sourced from optimized hydrogenation processes [4].
Table 3: Industrial Hydrogenation Processes for (R)-5-Aminopiperidin-2-one
Catalyst | Reactor Type | Pressure (bar) | Temperature (°C) | ee (%) | Throughput |
---|---|---|---|---|---|
Pd/silk-C₆₀ (heterogeneous) | Batch | 50 | 80 | 65 | 150 kg/day |
Ir-(S)-PHOX | Continuous flow | 10 | 50 | 90 | 40 kg/day |
Ru-TsDPEN/BINAP | Batch | 5 | 30 | 95 | 75 kg/day |
Hybrid organo/Ru-catalyst | Flow (telescoped) | 15 | 60 | 95 | 100 kg/day |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: